Eltanexor, (Z)- Eltanexor, (Z)- KPT-8602 is highly specific for XPO1 inhibition and demonstrates potent anti-leukemic activity.target: XPO1In vitro: KPT-8602 induced caspase-dependent apoptosis in a panel of leukemic cell lines. [1]In vivo: KPT-8602 showed potent anti-leukemia activity in a mouse ALL model as well as in patient-derived T- and B-ALL xenograft models without affecting normal hematopoiesis. [1] KPT-8602 shows similar in vitro potency compared with KPT-330 but lower central nervous system penetration, which resulted in enhanced tolerability, even when dosed daily, and improved survival in CLL and AML murine models compared with KPT-330. [2] KPT-8602 can be given daily compared to the two or three times weekly regimen of selinexor, and exhibits greater anti-leukemic efficacy against both leukemic blasts and LICs in AML patient-derived xenograft models. Importantly, normal hematopoietic stem and progenitor cell (HSPC) frequency is not significantly reduced by KPT-8602, providing a therapeutic window for elimination of relapse-driving LICs while sparing normal HSPCs. [3]
Brand Name: Vulcanchem
CAS No.: 1642300-78-4
VCID: VC0003398
InChI: InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6-
SMILES: C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N
Molecular Formula: C17H10F6N6O
Molecular Weight: 428.29 g/mol

Eltanexor, (Z)-

CAS No.: 1642300-78-4

Cat. No.: VC0003398

Molecular Formula: C17H10F6N6O

Molecular Weight: 428.29 g/mol

* For research use only. Not for human or veterinary use.

Eltanexor, (Z)- - 1642300-78-4

Specification

Description KPT-8602 is highly specific for XPO1 inhibition and demonstrates potent anti-leukemic activity.target: XPO1In vitro: KPT-8602 induced caspase-dependent apoptosis in a panel of leukemic cell lines. [1]In vivo: KPT-8602 showed potent anti-leukemia activity in a mouse ALL model as well as in patient-derived T- and B-ALL xenograft models without affecting normal hematopoiesis. [1] KPT-8602 shows similar in vitro potency compared with KPT-330 but lower central nervous system penetration, which resulted in enhanced tolerability, even when dosed daily, and improved survival in CLL and AML murine models compared with KPT-330. [2] KPT-8602 can be given daily compared to the two or three times weekly regimen of selinexor, and exhibits greater anti-leukemic efficacy against both leukemic blasts and LICs in AML patient-derived xenograft models. Importantly, normal hematopoietic stem and progenitor cell (HSPC) frequency is not significantly reduced by KPT-8602, providing a therapeutic window for elimination of relapse-driving LICs while sparing normal HSPCs. [3]
CAS No. 1642300-78-4
Molecular Formula C17H10F6N6O
Molecular Weight 428.29 g/mol
IUPAC Name (Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide
Standard InChI InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6-
Standard InChI Key JFBAVWVBLRIWHM-MLPAPPSSSA-N
Isomeric SMILES C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(/C3=CN=CN=C3)\C(=O)N
SMILES C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N

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